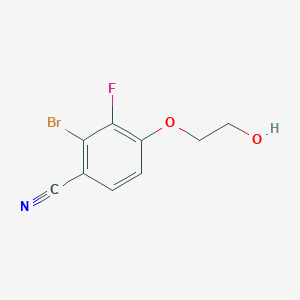
2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile is a chemical compound with the molecular formula C9H7BrFNO2 and a molecular weight of 260.06 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitrile functional groups, along with a hydroxyethoxy substituent on the benzene ring. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile typically involves multi-step reactions. One common method includes the bromination of 3-fluoro-4-(2-hydroxyethoxy)benzonitrile using N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at 0°C . The reaction proceeds with a high yield, and the product is purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The fluorine atom serves as an ideal leaving group, making the compound suitable for nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Coupling Reactions: The bromine substituent can participate in palladium-catalyzed carbon-carbon coupling reactions, such as Suzuki and Heck reactions.
Formation of Oxadiazoles: The nitrile group can react with hydroxylamine to form oxadiazoles, which are valuable intermediates in medicinal chemistry.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Hydroxylamine: Utilized for the formation of oxadiazoles.
Major Products
Substituted Benzonitriles: Resulting from nucleophilic aromatic substitution.
Coupled Products: Formed through palladium-catalyzed reactions.
Oxadiazoles: Derived from the reaction with hydroxylamine.
科学的研究の応用
2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile has diverse applications in scientific research:
Pharmaceuticals: Used as a molecular scaffold for active pharmaceutical ingredients (APIs) due to its multiple functional groups.
Materials Science: Employed in the synthesis of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Involved in the development of compounds targeting central nervous system disorders.
Biochemistry: Utilized in the synthesis of heterocycles and other bioactive molecules.
作用機序
The mechanism of action of 2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile is primarily related to its ability to participate in various chemical reactions. The bromine and fluorine substituents facilitate nucleophilic aromatic substitution and palladium-catalyzed coupling reactions, respectively . The nitrile group can act as an activator for nucleophilic substitution and can also form oxadiazoles, which have biological activity . These reactions enable the compound to serve as a versatile building block in the synthesis of bioactive molecules and advanced materials.
類似化合物との比較
Similar Compounds
2-Bromo-4-fluorobenzonitrile: Shares similar functional groups but lacks the hydroxyethoxy substituent.
3-Fluoro-4-(2-hydroxyethoxy)benzonitrile: Similar structure but without the bromine atom.
4-Bromo-2-fluorobenzonitrile: Another related compound with different substitution patterns.
Uniqueness
2-Bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile is unique due to the presence of the hydroxyethoxy group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
特性
分子式 |
C9H7BrFNO2 |
|---|---|
分子量 |
260.06 g/mol |
IUPAC名 |
2-bromo-3-fluoro-4-(2-hydroxyethoxy)benzonitrile |
InChI |
InChI=1S/C9H7BrFNO2/c10-8-6(5-12)1-2-7(9(8)11)14-4-3-13/h1-2,13H,3-4H2 |
InChIキー |
OSPCHPQAAJTOQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C#N)Br)F)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13907395.png)
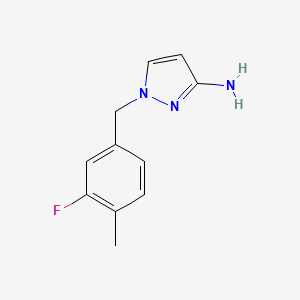
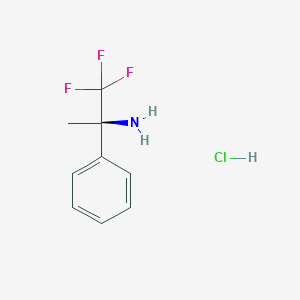

![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)
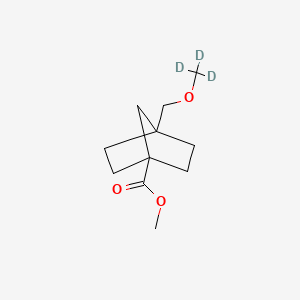
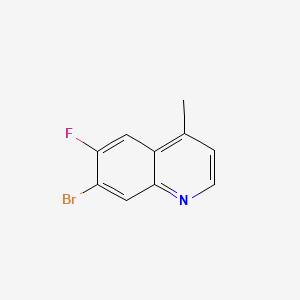
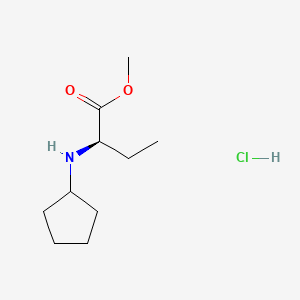
![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)
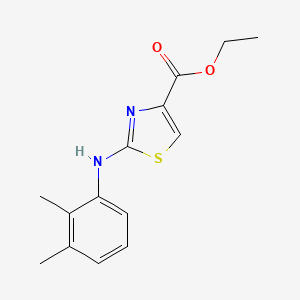
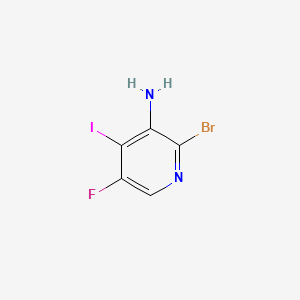
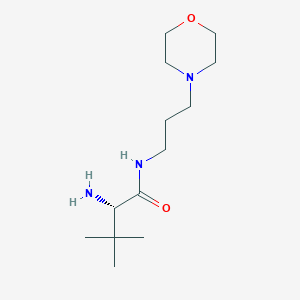
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)
![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)
